molecular formula C6H13NO3 B158906 (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid CAS No. 10148-71-7

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

Cat. No. B158906
CAS RN: 10148-71-7
M. Wt: 147.17 g/mol
InChI Key: ZAYJDMWJYCTABM-UHFFFAOYSA-N
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Description

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, commonly referred to as AHMP, is an amino acid derivative that has been studied for its potential applications in scientific research. It is a chiral compound, meaning that it has two different forms that are mirror images of each other. AHMP has been studied for its ability to act as a chiral catalyst in various chemical reactions, as well as its potential use as a drug delivery agent. In addition, AHMP has been studied for its biochemical and physiological effects on cells and organisms, as well as its potential use in laboratory experiments.

Scientific Research Applications

Biological and Physiological Properties

  • The tropical plants Garcinia cambogia and Hibiscus subdariffa produce HCA, with the absolute configurations being (2S,3S) and (2S,3R), respectively. Particularly, (2S,3R)-HCA has been noted to inhibit pancreatic α-amylase and intestinal α-glucosidase, leading to a reduction in carbohydrate metabolism. The study also highlights the limited availability of HCA due to the restricted habitat of its source plants and the challenges in stereoselective organic synthesis. Interestingly, certain bacterial strains have been found to produce trace amounts of (2S,3R)-HCA, presenting a potential alternative source for natural HCA (Yamada, Hida, & Yamada, 2007).

Chemical Synthesis and Applications

  • HCA, including its variant (2S,3R), has significant implications in the field of chemical synthesis. The molecular structures and biological properties of HCA have been utilized in various synthetic applications, aiding in the development of new molecular entities and aiding in pharmaceutical research (Kiss, Kardos, Vass, & Fülöp, 2018).

Role in Cosmetic and Dermatological Formulations

  • Hydroxy acids, including variants like (2S,3R)-HCA, are extensively used in cosmetic and therapeutic formulations due to their various beneficial effects on the skin. Their role in treating conditions such as photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis has been extensively studied. The review also discusses the importance of understanding the biological mechanism of action of these compounds for their effective application in dermatology (Kornhauser, Coelho, & Hearing, 2010).

Antioxidant Properties and Health Applications

  • Hydroxycinnamic acids (HCAs), a category to which (2S,3R)-HCA belongs, possess significant biological properties, including antioxidant activity. These compounds have been the subject of various structure-activity relationship studies, helping in the generation of more potent antioxidant molecules, which are crucial for managing oxidative stress-related diseases (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).

Pharmacological Effects and Therapeutic Research

  • Chlorogenic Acid (CGA), structurally related to (2S,3R)-HCA, showcases a broad spectrum of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. Studies suggest that CGA and its related compounds like (2S,3R)-HCA could play crucial roles in modulating lipid and glucose metabolism, offering potential treatment pathways for conditions such as cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

properties

IUPAC Name

2-amino-3-hydroxy-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYJDMWJYCTABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316786
Record name 3-Hydroxyleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6645-45-0, 10148-71-7
Record name 3-Hydroxyleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6645-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC524546
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524546
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxyleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-hydroxy-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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